
N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as NPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, while exhibiting minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments, including its high yield and purity, as well as its potent anti-inflammatory, antioxidant, and anticancer properties. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of new formulations and delivery methods to improve its efficacy and bioavailability.
3. Evaluation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases.
4. Investigation of its potential as a natural preservative in food and cosmetic industries.
5. Exploration of its potential as a fluorescent probe for imaging and detection of biological molecules.
Conclusion:
In conclusion, N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, or N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to lead to the development of new drugs and therapies for various diseases, as well as new technologies for imaging and detection of biological molecules.
Synthesemethoden
The synthesis of N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction between 4-nitroaniline and 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. N-(4-nitrophenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to possess potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c27-20(23-16-10-12-17(13-11-16)26(28)29)14-30-19-9-5-4-8-18(19)22-24-21(25-31-22)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLDZXDNTBZWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
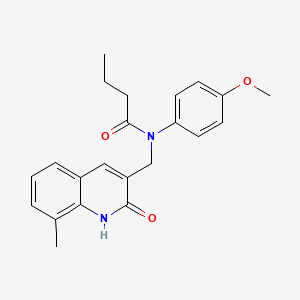
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)

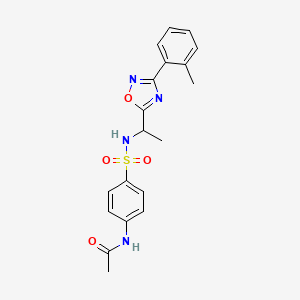

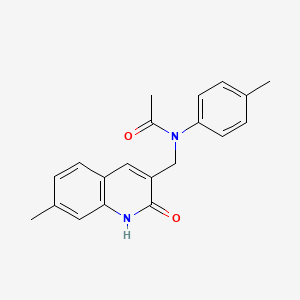
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
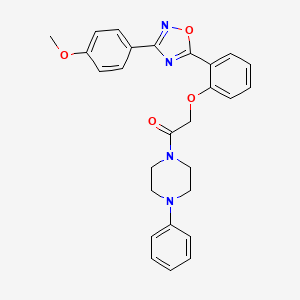
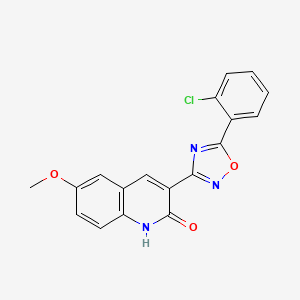
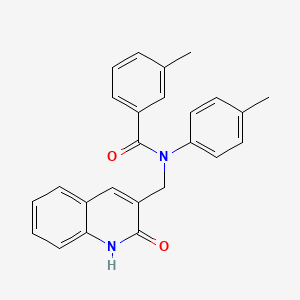
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
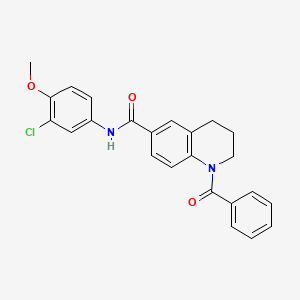
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)